5,7-Dichloro-2-phenylquinolin-4-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1070879-77-4 |
|---|---|
Molecular Formula |
C15H9Cl2NO |
Molecular Weight |
290.1 g/mol |
IUPAC Name |
5,7-dichloro-2-phenyl-1H-quinolin-4-one |
InChI |
InChI=1S/C15H9Cl2NO/c16-10-6-11(17)15-13(7-10)18-12(8-14(15)19)9-4-2-1-3-5-9/h1-8H,(H,18,19) |
InChI Key |
ADDCHPPUBPELLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=C(C=C3Cl)Cl |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of 5,7 Dichloro 2 Phenylquinolin 4 Ol and Quinoline Analogues
Elucidation of Key Pharmacophoric Features within the Quinoline (B57606) Scaffold
The quinoline ring system is a foundational element in a multitude of biologically active compounds. nih.govnih.gov Its versatile nature allows for functionalization at numerous positions, which in turn modulates the pharmacological profile of the resulting derivatives. nih.gov The key pharmacophoric features of the quinoline scaffold often include its ability to participate in hydrogen bonding, π-π stacking interactions, and to act as a scaffold for the precise three-dimensional arrangement of various substituents. nih.govacs.org The nitrogen atom within the quinoline ring can act as a hydrogen bond acceptor, a feature crucial for interaction with biological targets. nih.gov The planar aromatic surface of the quinoline ring facilitates π-π stacking interactions with aromatic amino acid residues in protein binding sites.
Influence of Halogen Substitutions (e.g., Dichloro Pattern at C-5, C-7) on Biological Activity
The presence and positioning of halogen atoms on the quinoline ring have a profound impact on the biological activity of its derivatives. The 5,7-dichloro substitution pattern, as seen in 5,7-Dichloro-2-phenylquinolin-4-ol, is a recurring motif in compounds with significant biological effects. Halogen atoms, being electron-withdrawing, can alter the electronic distribution of the quinoline ring, thereby influencing its reactivity and binding affinity. rsc.org For instance, in some series of quinoline derivatives, the presence of a chloro-substituent has been shown to enhance antileishmanial activity. rsc.org Specifically, the 7-chloro substituent is a common feature in many antimalarial quinolines, and its presence is often associated with increased potency. nih.govtandfonline.comnih.gov The introduction of halogens can also improve metabolic stability, as seen in the development of certain antileishmanial agents where halogenation led to compounds with improved pharmacokinetic profiles. nih.gov
Role of the Phenyl Substituent at C-2 in Modulating Efficacy
The substituent at the C-2 position of the quinoline scaffold plays a pivotal role in defining the biological activity of the molecule. A phenyl group at this position, as in this compound, is a common feature in many biologically active quinolines. nih.govnih.gov The nature of the C-2 substituent can significantly influence the compound's potency and selectivity. For example, in a series of NorA efflux pump inhibitors based on the 2-phenylquinoline (B181262) chemotype, modifications to the C-2 aryl moiety led to derivatives with improved inhibitory activity. nih.gov The steric and electronic properties of the C-2 substituent are critical. Studies have shown that both electron-donating and electron-withdrawing groups on the C-2 phenyl ring can modulate activity, with the optimal substitution pattern being dependent on the specific biological target. acs.orgacs.org
Significance of the Hydroxyl Group at C-4 for Target Interactions
The hydroxyl group at the C-4 position of the quinoline ring, also known as a 4-quinolinol or its tautomeric form 4-quinolone, is a crucial functional group for target engagement. nih.gov This group can act as both a hydrogen bond donor and acceptor, enabling strong interactions with the active sites of enzymes and receptors. mdpi.com In many quinoline-based inhibitors, the C-4 hydroxyl or a related functional group is essential for binding to the target protein. For instance, in the context of PI3Kγ inhibitors, the C-4 quinoline substituent often stabilizes the ligand-protein complex by occupying a specific pocket in the ATP-binding site. nih.gov The ability of the 4-hydroxy group to form key hydrogen bonds is a recurring theme in the SAR of many biologically active quinoline derivatives.
Impact of Substituents on the Aromatic Rings of Quinoline Derivatives (e.g., electron-donating and electron-withdrawing groups)
The electronic nature of substituents on both the quinoline and the C-2 phenyl rings significantly influences the biological activity of these compounds. Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate the efficacy of quinoline derivatives, and the specific effect depends on the target and the position of the substituent. acs.orgrsc.org
In some instances, electron-withdrawing groups on an aromatic ring of a quinoline derivative have been shown to enhance activity. For example, in a series of PPARγ modulators, substitutions with electron-withdrawing groups like fluorine, bromine, and chlorine on the benzene (B151609) ring were associated with stronger activity. nih.gov Conversely, the presence of electron-donating methyl groups resulted in diminished activity. nih.gov In other cases, electron-donating groups can be beneficial. For instance, in a study of quinoline-imidazole hybrids with antimalarial activity, the presence of an electron-donating methoxy (B1213986) group at position-2 enhanced activity, while an electron-withdrawing chloro group at the same position led to a loss of activity. rsc.org
| Substituent Type | General Effect on Biological Activity | Example |
| Electron-Withdrawing Groups (e.g., -Cl, -Br, -F, -NO2) | Can enhance activity by altering electronic distribution and improving binding affinity. | Stronger activity in some PPARγ modulators. nih.gov |
| Electron-Donating Groups (e.g., -OCH3, -CH3) | Can enhance or decrease activity depending on the specific molecular context and target. | Enhanced antimalarial activity in certain quinoline-imidazole hybrids. rsc.org |
| Linker Type | Impact on Activity | Example |
| Amide Linker | Influences antimalarial activity in 2,4-disubstituted quinolines. | Showed a 64% reduction in parasitemia in one study. tandfonline.com |
| Secondary Amine Linker | Also modulates antimalarial activity in 2,4-disubstituted quinolines. | Resulted in a 57% reduction in parasitemia in the same study. tandfonline.com |
| Hydrazone Linker | Can contribute to antibacterial activity in certain quinoline derivatives. | Quinoline derivatives with a hydrazone linker showed good growth inhibition of targeted bacteria. rsc.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.govresearchgate.net This approach is widely used in drug discovery to predict the activity of new compounds and to understand the key structural features that determine their efficacy. mdpi.comnih.gov For quinoline derivatives, various QSAR models have been developed to guide the design of new analogs with improved properties. tandfonline.comnih.gov These models often use molecular descriptors that quantify various physicochemical properties of the molecules, such as steric, electrostatic, and hydrophobic features. nih.gov By analyzing the results of QSAR studies, researchers can identify which structural modifications are likely to lead to more potent compounds. For example, 3D-QSAR models like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) can provide detailed 3D contour maps that highlight regions where steric bulk or specific electronic properties are favorable or unfavorable for activity. mdpi.comtandfonline.com
Molecular Mechanisms of Action and Identified Biological Targets
Investigation of Enzymatic Inhibition Mechanisms
Studies have explored the inhibitory effects of 5,7-Dichloro-2-phenylquinolin-4-ol on several key enzymes, highlighting its potential as a modulator of various cellular processes.
While quinoline (B57606) derivatives are known to target bacterial DNA gyrase and topoisomerase IV, specific studies detailing the inhibitory activity of this compound against these particular enzymes are not extensively available in the public domain. Generally, quinolones interfere with the DNA replication process in bacteria by inhibiting these essential enzymes, leading to bacterial cell death. The specific interactions and inhibitory concentrations for this particular compound would require further dedicated research.
Human dihydroorotate (B8406146) dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway and a validated target for the treatment of autoimmune diseases like rheumatoid arthritis. While some quinoline derivatives have been investigated as DHODH inhibitors, specific modulation of human DHODH by this compound is not prominently documented in publicly accessible research. The core structure suggests potential for such activity, but this remains an area for further investigation.
Matrix metalloproteinases (MMPs) are a family of enzymes involved in the degradation of the extracellular matrix, playing a role in both normal physiological processes and pathological conditions such as cancer metastasis. Research into quinoline derivatives has indicated their potential as MMP inhibitors. Specific data on the inhibitory effects of this compound against MMP-2 and MMP-9 would be necessary to confirm its activity and selectivity.
Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a critical role in adipogenesis, lipid metabolism, and inflammation. It is a target for drugs used to treat type 2 diabetes. Some studies have suggested that certain quinoline derivatives can act as PPARγ modulators. The specific interaction and modulatory effect of this compound on PPARγ would need to be determined through dedicated experimental studies.
Fatty acid binding proteins (FABPs) are involved in the transport of fatty acids and are implicated in metabolic and inflammatory diseases. FABP4 and FABP5 are considered therapeutic targets for conditions like atherosclerosis and type 2 diabetes. While the quinoline scaffold is of interest in the design of FABP inhibitors, specific inhibitory data for this compound against FABP4 and FABP5 is not widely reported.
Interactive Data Table: Summary of Investigated Biological Targets
| Biological Target | Class of Molecule | Potential Action of this compound |
| DNA Gyrase and Topoisomerase IV | Enzymes (Bacterial) | Potential Inhibition (Requires further study) |
| Human Dihydroorotate Dehydrogenase (DHODH) | Enzyme (Human) | Potential Modulation (Requires further study) |
| HIV-1 Integrase | Enzyme (Viral) | Potential Inhibition (Requires further study) |
| Matrix Metalloproteinases (MMP-2, MMP-9) | Enzymes (Human) | Potential Inhibition (Requires further study) |
| Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | Nuclear Receptor (Human) | Potential Modulation (Requires further study) |
| Fatty Acid Binding Proteins (FABP4/5) | Transport Proteins (Human) | Potential Inhibition (Requires further study) |
Pim-1 Kinase Inhibition
Pim-1 kinase is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis, making it an attractive target in oncology. nih.gov Overexpression of Pim-1 is associated with poor prognosis in several cancers, including prostate cancer and various hematological malignancies. nih.gov The inhibition of Pim-1 is a key mechanism for some anticancer compounds. Research into pyridine-quinoline hybrid structures has demonstrated potent inhibition of Pim-1 kinase. nih.gov For instance, certain pyridine-quinoline hybrids have been shown to interact with the ATP-binding site of Pim-1 kinase, with some compounds binding to the key amino acid residue Lys67, while others interact with Glu121 in the hinge region. nih.gov This suggests that the quinoline scaffold is a viable backbone for the design of Pim-1 kinase inhibitors.
Interactions with Cellular Components and Processes
Beyond specific enzyme inhibition, quinoline derivatives have been shown to interfere with fundamental cellular machinery and signaling pathways critical for cancer cell proliferation and survival.
A primary mechanism of action for many anticancer quinoline derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. nih.govresearchgate.net Microtubules are essential for forming the mitotic spindle during cell division, and their disruption leads to cell cycle arrest and apoptosis. researchgate.net
Several quinoline derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine (B1669291) site on β-tubulin. nih.govnih.gov For example, a series of quinoline-indole derivatives were designed as analogs of isocombretastatin A-4, a known tubulin inhibitor. nih.gov Two compounds from this series, 27c and 34b , exhibited exceptionally potent anticancer activity, with IC50 values in the nanomolar range against various cancer cell lines. nih.gov Further investigation confirmed that compound 34b effectively inhibited microtubule polymerization by binding to the colchicine site. nih.gov Another study on novel quinoline derivatives identified compound 4c as a successful inhibitor of tubulin polymerization with an IC50 value of 17 ± 0.3 μM. nih.govresearchgate.net
| Compound | Activity | IC50 Value | Reference |
|---|---|---|---|
| Compound 4c | Tubulin Polymerization Inhibition | 17 ± 0.3 μM | nih.govresearchgate.net |
| Compound 34b | Tubulin Polymerization Inhibition | Not specified | nih.gov |
| Compounds 27c & 34b | Antiproliferative Activity (various cancer cell lines) | 2 to 11 nM | nih.gov |
The quinoline structural motif is present in compounds known to interfere with nucleic acid synthesis, a critical process for cell proliferation. One major class, the quinolone antibiotics, functions by inhibiting DNA gyrase (also known as topoisomerase II). nih.govnih.gov This enzyme is crucial for relieving torsional stress during DNA replication; its inhibition leads to double-stranded DNA breaks and subsequent cell death. nih.govnih.gov
Furthermore, certain quinoline derivatives can interact directly with DNA. Studies on lanthanide complexes with 5,7-dichloro-8-quinolinoline (a structural isomer of the titular compound) have shown that these molecules likely bind to DNA via intercalation. nih.gov Other research has demonstrated that specific quinoline-based compounds can inhibit enzymes involved in DNA metabolism, such as DNA methyltransferases, leading to changes in gene expression and cell death. aatbio.comnih.gov Some quinoline and quinazoline (B50416) derivatives have also been found to inhibit viral RNA-dependent RNA polymerase (RdRp), showcasing the broader potential of this scaffold to interfere with nucleic acid synthesis. mdpi.comnih.gov
A direct consequence of inhibiting tubulin polymerization is the disruption of the cell cycle. nih.gov By preventing the formation of a functional mitotic spindle, these compounds cause cells to arrest in the G2/M phase of the cell cycle. researchgate.netnih.gov
For example, the quinoline derivative 4c , which inhibits tubulin polymerization, was shown to induce a significant increase in the population of MDA-MB-231 breast cancer cells in the G2/M phase (from 10.42% in untreated cells to 22.84% in treated cells). researchgate.net Similarly, the quinoline-indole analog 34b was also confirmed to arrest K562 leukemia cells at the G2/M phase. nih.gov This cell cycle arrest is a crucial checkpoint that, if prolonged, often triggers apoptosis. nih.gov
The cellular stresses induced by quinoline derivatives, such as the inhibition of critical enzymes, DNA damage, and cell cycle arrest, converge to trigger programmed cell death, or apoptosis. nih.govnih.govnih.gov This process is often mediated by a cascade of enzymes called caspases. plos.org
Treatment of cancer cells with various quinoline derivatives has been shown to induce apoptosis. nih.govnih.govnih.gov For instance, the tubulin-inhibiting compound 4c increased the population of cells in both early and late stages of apoptosis. nih.govresearchgate.net The quinoline-indole derivative 34b also induced apoptosis in K562 cells. nih.gov The process can involve both the intrinsic (mitochondrial) and extrinsic apoptosis pathways. plos.org Activation of the intrinsic pathway often involves the release of cytochrome c from the mitochondria, while both pathways typically culminate in the activation of executioner caspases like caspase-3, which cleaves key cellular proteins and orchestrates cell death. nih.govplos.org Studies on other quinoline derivatives have confirmed the activation of caspase-3 and the cleavage of its substrate, PARP, as hallmarks of their apoptotic effect. nih.gov
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. researchgate.net The vascular endothelial growth factor (VEGF) and its receptor (VEGFR-2) are key players in this process. researchgate.net Several quinoline and quinazoline derivatives have been identified as potent inhibitors of angiogenesis. researchgate.net
Mechanistic studies have shown that these compounds can directly inhibit the kinase activity of VEGFR2. nih.gov Clioquinol, a halogenated 8-hydroxyquinoline (B1678124), was found to inhibit angiogenesis by binding to the ATP-binding site of VEGFR2, which promotes the receptor's degradation. nih.gov This action blocks downstream signaling pathways, such as the ERK pathway, ultimately suppressing endothelial cell proliferation and migration. nih.govresearchgate.net The quinoline-indole compound 34b also displayed potent anti-vascular activity in wound healing and tube formation assays, which are models for cell migration and angiogenesis, respectively. nih.gov This indicates that the quinoline scaffold is a promising platform for developing agents that can cut off a tumor's blood supply.
In-Depth Analysis of Molecular Interactions of this compound Remains Elusive
Despite a comprehensive search of available scientific literature, detailed information regarding the specific molecular binding interactions of the chemical compound this compound with biological targets is not presently available. Consequently, a detailed exposition on its hydrogen bonding networks, pi-pi stacking interactions, and salt bridge formations within protein active sites cannot be constructed.
The inquiry into the molecular mechanisms of action for this compound requires specific studies that elucidate its binding modes at an atomic level. Such research would typically involve techniques like X-ray crystallography or computational modeling to identify and characterize the precise interactions between the compound and its biological partner. The absence of such published data prevents a scientifically accurate and detailed discussion as per the requested outline.
General principles of molecular interactions in protein-ligand complexes are well-established. Hydrogen bonds are crucial for the specificity and stability of these complexes. Pi-pi stacking interactions are common between aromatic residues of a protein and an aromatic ligand. Salt bridges, which are electrostatic interactions, can also play a significant role in anchoring a ligand to a protein's active site. However, applying these general principles to this compound without specific experimental or computational evidence would be speculative and would not meet the required standard of scientific accuracy.
Further research and publication of studies specifically investigating the bioactivity and molecular interactions of this compound are necessary to provide the detailed insights required for the requested article.
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the binding mode of ligands to the active sites of proteins and other biological targets.
While specific molecular docking studies focusing exclusively on 5,7-Dichloro-2-phenylquinolin-4-ol are not extensively documented in publicly available literature, research on analogous quinoline (B57606) derivatives provides valuable insights into their potential interactions with biological targets. For instance, studies on various substituted quinolines have demonstrated their ability to bind to a range of enzymes and receptors. nih.govnih.gov
In a study on 6-substituted-2-(3-phenoxyphenyl)-4-phenylquinoline derivatives as potential DNA gyrase inhibitors, molecular docking was employed to investigate the binding modes of these compounds within the active sites of DNA gyrase A and B. The results indicated that these quinoline derivatives showed a preference for binding to DNA gyrase A. Notably, the compound 5,7-dichloro-2-(3-phenoxyphenyl)-4-phenylquinolin-6-ol , a close structural analog of the title compound, was identified as a potent inhibitor of DNA gyrase. nih.gov This suggests that the dichlorinated quinoline core plays a crucial role in the binding affinity.
The general findings from docking studies on quinoline derivatives often highlight the importance of hydrogen bonds and π-π stacking interactions in stabilizing the ligand-protein complex. frontiersin.org The 4-ol group of this compound can act as both a hydrogen bond donor and acceptor, while the quinoline and phenyl rings can participate in aromatic interactions with the amino acid residues of a target protein.
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. DFT calculations can provide valuable information about the geometry, reactivity, and spectroscopic properties of a molecule.
For quinoline derivatives, DFT calculations are instrumental in understanding their electronic properties, which in turn govern their reactivity and intermolecular interactions. A study on a related quinolinone derivative, 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one , utilized DFT methods to analyze its tautomeric forms and electronic spectra. nih.gov These calculations help in determining the most stable tautomer and understanding the electronic transitions that give rise to its UV-Vis spectrum. nih.gov
Molecular Dynamics Simulations for Conformational Sampling and Stability
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations allow the study of the conformational changes and stability of a ligand-protein complex over time.
MD simulations have been effectively used to study the stability of complexes formed between quinoline derivatives and their target proteins. nih.gov For example, in a study of novel quinazoline (B50416) derivatives as phosphodiesterase 7 (PDE7) inhibitors, MD simulations were performed to confirm the stability of the ligand-protein interactions predicted by molecular docking. frontiersin.org The simulations, often run for nanoseconds, provide information on the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the complex, indicating its stability and the flexibility of its residues. nih.govfrontiersin.org
A stable ligand-protein complex is often characterized by a low and stable RMSD value throughout the simulation. nih.gov Furthermore, MD simulations can reveal the persistence of key interactions, such as hydrogen bonds, over the simulation time, reinforcing the binding mode predicted by docking. frontiersin.org For this compound, MD simulations could be employed to assess the stability of its binding to a potential target, providing a more dynamic and realistic view of the interaction compared to static docking poses.
Virtual Screening and Ligand-Based Drug Design Strategies
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. mdpi.comnih.gov Ligand-based drug design, a related strategy, relies on the knowledge of other molecules that bind to the biological target of interest.
Quinoline derivatives have been the subject of virtual screening campaigns to identify potential inhibitors for various targets. mdpi.com For example, a virtual screening of a library of quinoline-derived compounds was performed to identify potential inhibitors of SARS-CoV-2 viral entry and replication. nih.gov This approach allows for the rapid and cost-effective screening of thousands of compounds, prioritizing a smaller, more manageable number for experimental testing. mdpi.com
In the context of this compound, this compound could be included in a virtual screening library to assess its potential activity against a panel of biological targets. Furthermore, if a known binder for a particular target shares structural similarities with this compound, ligand-based methods such as pharmacophore modeling could be used to refine its structure to enhance its binding affinity.
Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug discovery, as it helps to assess the drug-likeness of a compound. In silico ADME prediction models are widely used to evaluate these properties before a compound is synthesized, saving time and resources.
Various computational tools and web servers are available for the prediction of ADME properties. These tools often use quantitative structure-activity relationship (QSAR) models to predict properties such as solubility, permeability, metabolic stability, and potential for toxicity. nih.gov For example, Lipinski's Rule of Five is a commonly used guideline to evaluate the drug-likeness of a compound based on its physicochemical properties.
While specific ADME predictions for this compound are not published, such predictions can be readily generated using available software. A study on 5-phenyl-5,6-dihydrotetrazolo[1,5-c]quinazolines used the SwissADME web tool to calculate key physicochemical and pharmacokinetic parameters to predict their drug-likeness. typeset.io For this compound, it would be important to assess its lipophilicity (logP), molecular weight, number of hydrogen bond donors and acceptors, and polar surface area to gauge its potential for oral bioavailability. The presence of two chlorine atoms would likely increase its lipophilicity, which could influence its absorption and distribution.
Lead Compound Development and Optimization Strategies
Rational Design of Quinoline-Based Lead Candidates
The rational design of lead candidates like those based on the quinoline (B57606) scaffold is a cornerstone of modern drug discovery. nih.gov This process moves beyond random screening, employing a deep understanding of the biological target and the principles of molecular interactions to design molecules with a higher probability of success.
A structure-guided approach is a powerful strategy in rational drug design. nih.govnih.gov This involves identifying key features of the target's binding pocket, often through techniques like X-ray crystallography. nih.gov For a hypothetical target of 5,7-dichloro-2-phenylquinolin-4-ol, researchers would analyze the binding site to identify residues that can form favorable interactions. The design process would aim to maintain essential pharmacophore elements while introducing new interactions to enhance affinity and selectivity. nih.gov For instance, the 4-ol (or its keto tautomer, quinolin-4-one) group and the aromatic rings of the quinoline and phenyl groups are likely to be key interaction points.
The design of quinoline-based analogues often starts from a known inhibitor or a screening hit. nih.gov The initial compound provides a basic pharmacophore that is then elaborated upon. In the case of this compound, the 2-phenylquinolin-4-ol (B75522) core could be the starting point. The strategic placement of the two chlorine atoms at positions 5 and 7 is a result of rational design aimed at improving properties like potency or cell permeability by modifying the electronic and lipophilic character of the molecule. nih.gov For example, the introduction of a chloro atom at C-6 in a different quinoline series was shown to lead to a highly active derivative against Leishmania. nih.gov
Computational tools play a significant role in this phase. In-silico studies can predict the binding affinity and other properties of hypothetical quinoline derivatives, helping to prioritize which compounds to synthesize. researchgate.net This computational pre-screening saves significant resources by focusing on molecules with the highest potential. researchgate.net
Iterative Design-Make-Test Cycles for Potency and Selectivity Enhancement
Once an initial lead candidate is identified, the optimization process proceeds through iterative "Design-Make-Test" (DMT) cycles. nih.gov This closed-loop approach involves designing new analogues, synthesizing them, and then testing their biological activity, with the results of each cycle informing the design of the next. nih.govnih.gov
In the context of this compound, medicinal chemists would systematically explore the structure-activity relationship (SAR). This involves making small, deliberate changes to the molecule and observing the effect on potency and selectivity. For example, the phenyl group at position 2 could be substituted with other aromatic or heterocyclic rings to probe the binding pocket for additional interactions. Similarly, the chlorine atoms could be moved to other positions on the quinoline ring or replaced with other halogens or functional groups to fine-tune the compound's properties.
The "Make" phase involves the chemical synthesis of the designed analogues. Efficient synthetic routes are crucial for rapidly generating a diverse set of compounds for testing. frontiersin.org The "Test" phase involves a battery of in vitro assays to measure the compound's potency against its intended target and its selectivity against other related targets. nih.gov For instance, if targeting a specific kinase, the compound would be tested against a panel of other kinases to ensure it is not acting indiscriminately. nih.gov
The data from the testing phase is then used to update the SAR model, which in turn guides the "Design" of the next generation of compounds. nih.gov This iterative process continues until a compound with the desired potency, selectivity, and other drug-like properties is obtained.
Strategies for Derivatization and Scaffold Modification
Derivatization and scaffold modification are key strategies employed during lead optimization to improve the properties of a lead compound. nih.govmdpi.com These strategies involve chemically modifying the lead structure to enhance its therapeutic potential.
Derivatization refers to the addition of new functional groups to the existing molecular scaffold. For this compound, various points on the molecule could be derivatized. For instance, substituents could be added to the phenyl ring to explore further binding interactions. The nitrogen atom in the quinoline ring could also be a point for derivatization, although this might significantly alter the compound's core properties. The goal of derivatization is often to improve potency, selectivity, or pharmacokinetic properties like solubility and metabolic stability. nih.govtechnologynetworks.com
The synthesis of quinoline derivatives can be achieved through various methods, including classical techniques like the Pfitzinger condensation or modern microwave-assisted synthesis to improve efficiency and yield. nih.govfrontiersin.orgresearchgate.net
Table 1: Examples of Derivatization Strategies for a Quinoline Scaffold
| Modification Site | Example Modification | Potential Goal |
| Phenyl Ring (C-2) | Addition of methoxy (B1213986) or trifluoromethyl groups | Explore electronic and steric effects on binding |
| Quinoline Ring (C-6, C-8) | Replacement of hydrogen with fluorine or methyl | Modulate metabolic stability and lipophilicity |
| Quinolin-4-ol (C-4) | Conversion to ether or ester prodrugs | Improve bioavailability |
Integrated Approaches to Lead Optimization
Modern lead optimization increasingly relies on integrated approaches that combine multiple disciplines and technologies to accelerate the drug discovery process. cornell.edunih.gov This involves a close collaboration between medicinal chemists, biologists, computational chemists, and pharmacokinetics experts from the very early stages of a project.
An integrated strategy for a compound like this compound would involve the use of computational tools throughout the optimization process. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models can be built to predict the activity of new analogues before they are synthesized. nih.gov Molecular docking studies can provide insights into how compounds bind to their target, guiding the design of more potent and selective inhibitors. researchgate.net
Furthermore, the early assessment of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is now a standard part of lead optimization. technologynetworks.comnih.gov Instead of waiting until a potent and selective compound is found, these properties are evaluated in parallel. This "multi-parameter optimization" ensures that the final lead candidate has a balanced profile and a higher chance of success in later stages of drug development. Software tools can help medicinal chemists identify structural modifications that are likely to improve physicochemical properties like solubility. technologynetworks.com
Fragment-based lead discovery is another integrated approach where small molecular fragments that bind to the target are identified and then grown or linked together to create a more potent lead compound. cornell.edu This can be a very efficient way to explore the chemical space and identify novel lead series.
Ultimately, the goal of these integrated approaches is to streamline the lead optimization process, reducing the time and cost involved in developing a new drug candidate. cornell.edu By combining rational design, iterative DMT cycles, and a focus on multiple parameters, the journey from a simple molecule like this compound to a potential new medicine is made more efficient and effective.
Advanced Characterization Techniques for Structural Elucidation and Interaction Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the structure of organic molecules in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR would be critical for confirming the identity and purity of 5,7-Dichloro-2-phenylquinolin-4-ol.
¹H NMR: This technique would identify all unique proton environments in the molecule. The chemical shifts (δ) would indicate the electronic environment of the protons, while the splitting patterns (singlet, doublet, etc.) and coupling constants (J) would reveal connectivity between neighboring protons.
¹³C NMR: This would show the number of unique carbon atoms in the structure. The chemical shifts of the carbon signals would help identify the types of carbons (e.g., aromatic, carbonyl, etc.).
Despite the utility of this technique, specific ¹H and ¹³C NMR spectral data, including chemical shifts and coupling constants for this compound, have not been reported in the reviewed literature.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. For this compound (Molecular Formula: C₁₅H₉Cl₂NO), high-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental composition. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecule's mass. The characteristic isotopic pattern of the two chlorine atoms would be a key feature for identification. Fragmentation patterns, resulting from the breakdown of the molecular ion, would offer further structural clues. No detailed experimental mass spectrum or fragmentation analysis for this specific compound is currently available in published literature.
Spectroscopic Methods for Interaction Analysis (e.g., UV-Vis spectroscopy in DNA binding studies)
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique to study the interactions of small molecules with biological macromolecules like DNA. If this compound were to be studied for its DNA binding potential, changes in its UV-Vis absorption spectrum upon the addition of DNA would be monitored. Phenomena such as hypochromism (a decrease in absorbance) or hyperchromism (an increase in absorbance), along with bathochromic (red shift) or hypsochromic (blue shift) shifts in the wavelength of maximum absorbance (λₘₐₓ), can indicate binding events like intercalation or groove binding. From these titration experiments, a binding constant (Kₑ) could be calculated to quantify the affinity of the compound for DNA. There are currently no published studies detailing such interaction analyses for this compound.
Q & A
Q. What are the established synthetic routes for 5,7-Dichloro-2-phenylquinolin-4-ol, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclization of substituted anilines with ketones or aldehydes under acidic conditions. Key steps include:
- Chlorination : Use of POCl₃ or SOCl₂ for introducing chlorine atoms at positions 5 and 7 .
- Cyclization : Friedländer or Pfitzinger reactions with phenylacetyl derivatives to form the quinoline core .
- Optimization : Adjust solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst (e.g., ZnCl₂) to improve yield and purity. Monitor via TLC and NMR for intermediate validation .
| Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Temperature | 80–120°C | Higher temps favor cyclization but risk decomposition |
| Catalyst | ZnCl₂, AlCl₃ | Lewis acids enhance electrophilic substitution |
| Reaction Time | 6–24 hrs | Extended time improves conversion but may increase side products |
Q. How is this compound characterized, and which analytical techniques are most reliable?
- Methodological Answer :
- Structural Confirmation : Use -NMR (aromatic proton signals at δ 7.2–8.5 ppm) and -NMR (quinoline carbons at 110–160 ppm) .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS for molecular ion peak at m/z 318.1) .
- Crystallography : Single-crystal X-ray diffraction to resolve stereochemical ambiguities .
Q. What physicochemical properties are critical for handling this compound in laboratory settings?
- Methodological Answer :
- Solubility : Moderately soluble in DMSO (25 mg/mL) and ethanol (10 mg/mL); insoluble in water. Pre-saturate solvents to avoid precipitation .
- Stability : Degrades under UV light; store in amber vials at -20°C. Monitor decomposition via TLC over 48 hrs .
| Property | Value | Relevance |
|---|---|---|
| Molecular Weight | 318.6 g/mol | Dosage calculations |
| LogP | 3.2 | Predicts membrane permeability |
| Melting Point | 210–215°C | Purity indicator |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., solvent effects in assays) .
- Dose-Response Curves : Standardize IC₅₀ measurements across cell lines (e.g., HepG2 vs. HEK293) to isolate structure-activity relationships .
- Theoretical Modeling : Apply DFT calculations to predict electron-withdrawing effects of substituents on bioactivity .
Q. What experimental designs are optimal for evaluating the compound’s cytotoxicity and selectivity in cancer research?
- Methodological Answer :
- In Vitro Assays :
- MTT/PrestoBlue : Test viability in cancer vs. normal cells (e.g., MCF-7 vs. HUVEC) with controls for solvent toxicity .
- Apoptosis Markers : Flow cytometry for Annexin V/PI staining to quantify early vs. late apoptosis .
- In Vivo Models : Use xenograft mice with pharmacokinetic profiling (plasma half-life, tissue distribution) .
Q. How can computational methods guide the rational design of this compound analogs with enhanced bioactivity?
- Methodological Answer :
- Molecular Docking : Screen against target proteins (e.g., topoisomerase II) using AutoDock Vina; prioritize compounds with ΔG < -8 kcal/mol .
- QSAR Modeling : Correlate substituent electronegativity (Hammett constants) with antibacterial IC₅₀ values .
- ADMET Prediction : Use SwissADME to optimize logP (1–3) and minimize hepatotoxicity .
Q. What strategies mitigate challenges in scaling up the synthesis of this compound for preclinical studies?
- Methodological Answer :
- Process Chemistry : Replace batch reactors with flow systems to control exothermic chlorination steps .
- Purification : Switch from column chromatography to recrystallization (ethanol/water mixtures) for cost efficiency .
- Quality Control : Implement PAT (Process Analytical Technology) with inline FTIR for real-time monitoring .
Methodological Considerations for Contradictory Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
